molecular formula C14H10FIO3 B3185205 4-(2-Fluorobenzyloxy)-3-iodobenzoic acid CAS No. 1131614-94-2

4-(2-Fluorobenzyloxy)-3-iodobenzoic acid

Cat. No. B3185205
CAS RN: 1131614-94-2
M. Wt: 372.13 g/mol
InChI Key: WMFISHPEEJYFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Fluorobenzyloxy)phenylboronic acid” is a boronic acid derivative with the empirical formula C13H12BFO3 . It has a molecular weight of 246.04 . It’s used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluorobenzyloxy)phenylboronic acid” consists of a phenylboronic acid group attached to a fluorobenzyl group via an oxygen atom . The presence of the boronic acid group allows it to form reversible covalent bonds with compounds containing 1,2- or 1,3-dihydroxy groups .


Physical And Chemical Properties Analysis

“4-(2-Fluorobenzyloxy)phenylboronic acid” has a melting point of 156-160 °C . Its density is predicted to be 1.26±0.1 g/cm3 .

Safety and Hazards

While specific safety and hazard information for “4-(2-Fluorobenzyloxy)-3-iodobenzoic acid” was not available, general precautions should be taken while handling it, such as avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

CAS RN

1131614-94-2

Product Name

4-(2-Fluorobenzyloxy)-3-iodobenzoic acid

Molecular Formula

C14H10FIO3

Molecular Weight

372.13 g/mol

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-iodobenzoic acid

InChI

InChI=1S/C14H10FIO3/c15-11-4-2-1-3-10(11)8-19-13-6-5-9(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18)

InChI Key

WMFISHPEEJYFCA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)I)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)O)I)F

Origin of Product

United States

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